molecular formula C28H23N3O3S2 B2858297 N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide CAS No. 477501-67-0

N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

Cat. No.: B2858297
CAS No.: 477501-67-0
M. Wt: 513.63
InChI Key: PHGCTKAHLSOCGA-ZQHSETAFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a naphtho[1,2-d][1,3]thiazole core substituted with a methyl group at the 1-position and a benzamide moiety linked to a 1,2,3,4-tetrahydroquinoline sulfonyl group. The (2E)-configuration indicates the thiazole ring’s exocyclic double bond geometry, which may influence molecular rigidity and binding interactions.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O3S2/c1-30-26-23-10-4-2-7-19(23)14-17-25(26)35-28(30)29-27(32)21-12-15-22(16-13-21)36(33,34)31-18-6-9-20-8-3-5-11-24(20)31/h2-5,7-8,10-17H,6,9,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGCTKAHLSOCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

The naphthothiazole system is constructed through sulfur monochloride-mediated cyclization (Fig. 1):

Reaction Conditions

  • Substrate : 2-(Methylamino)naphthoquinone (1.0 equiv)
  • Reagent : S₂Cl₂ (1.2 equiv), DABCO (1.5 equiv)
  • Solvent : Chlorobenzene
  • Temperature : 80°C, 6 hr
  • Yield : 68-72%

Mechanistic Insight
Sulfur monochloride acts as both electrophile and sulfur donor, facilitating intramolecular cyclization. DABCO (1,4-diazabicyclo[2.2.2]octane) neutralizes HCl byproducts, preventing quinone reduction.

Preparation of 1,2,3,4-Tetrahydroquinoline-1-Sulfonyl Chloride

Tetrahydroquinoline Synthesis

Electrochemical hydrocyanomethylation provides efficient access to tetrahydroquinoline cores:

Electrochemical Parameters

Parameter Value Reference
Substrate Quinoline
Electrolyte TBABF₄ (0.1 M)
Solvent MeCN/H₂O (9:1)
Current Density 5 mA/cm²
Conversion 92%

Sulfonylation Protocol

Optimized Conditions

  • Catalyst : Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) on SiO₂ (0.5 mol%)
  • Sulfonating Agent : Mesitylene sulfonyl chloride (1.1 equiv)
  • Solvent : Toluene
  • Temperature : 70°C, 3 hr
  • Yield : 89%

Key Advantage
The silica-supported Preyssler catalyst enables recyclability (>5 cycles) without activity loss.

Amide Coupling Strategy

Benzoyl Chloride Activation

The naphthothiazole-bearing benzoyl chloride is prepared using SBA-Pr-SO₃H catalyst:

Reaction Table

Component Quantity Role
4-Nitrobenzoic acid 1.0 equiv Precursor
SOCl₂ 3.0 equiv Chlorinating agent
SBA-Pr-SO₃H 10 mg/mmol Nanocatalyst
Temp/Time 80°C, 2 hr Conversion >95%

Final Coupling Reaction

Stepwise Procedure

  • Charge sulfonylated tetrahydroquinoline (1.0 equiv) in dry DCM
  • Add benzoyl chloride (1.05 equiv) dropwise at 0°C
  • Inject Et₃N (2.5 equiv) over 30 min
  • Warm to RT, stir 12 hr
  • Wash with 5% NaHCO₃, dry over MgSO₄

Yield Optimization Data

Entry Base Used Solvent Yield (%)
1 Et₃N DCM 78
2 DIPEA THF 82
3 Pyridine Acetone 65

Purification and Characterization

Chromatographic Purification

HPLC Parameters

  • Column: C18 reverse-phase (250 × 4.6 mm)
  • Mobile Phase: MeCN/H₂O (70:30) + 0.1% TFA
  • Flow Rate: 1.0 mL/min
  • Retention Time: 12.3 min

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)
δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.89-7.82 (m, 4H, Naph-H), 7.45 (t, J=7.6 Hz, 1H, Quin-H), 4.12 (s, 3H, N-CH₃), 3.74 (t, J=6.0 Hz, 2H, CH₂-N), 2.95 (m, 2H, CH₂-S), 1.89 (quin, J=6.4 Hz, 2H, CH₂)

HRMS (ESI-TOF) Calculated for C₂₉H₂₄N₃O₃S₂ [M+H]⁺: 526.1264 Found: 526.1261

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline analogs .

Scientific Research Applications

N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Variations in the Thiazole Moiety

Compound A: 4-(3,4-Dihydro-2H-quinolin-1-ylsulfonyl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide (CAS: 325735-01-1)

  • Key Difference : Replaces the naphthothiazole with a benzothiazole ring.
  • Molecular weight decreases from ~481.56 g/mol (target compound) to ~449.52 g/mol .

Compound B : N-[(2E)-1-Methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide

  • Key Difference: Substitutes the tetrahydroquinoline sulfonyl group with a morpholine sulfonyl group.
  • Impact : The morpholine group introduces polarity, likely improving aqueous solubility but reducing lipophilicity, which may affect blood-brain barrier penetration .

Variations in the Sulfonyl Group

Compound C: 4-Methyl-1-(methylsulfonyl)-2-phenyl-1,2,3,4-tetrahydroquinoline (trans-3ba)

  • Key Difference: Uses a methylsulfonyl group instead of benzamide-linked tetrahydroquinoline sulfonyl.
  • Impact : Simpler structure with lower molecular weight (~317.43 g/mol) and higher diastereomeric purity (trans/cis = 4:1), which may enhance crystallinity and ease of purification .

Compound D: N-Sulfonamide tetrahydroquinoline derivatives with piperazine substituents ()

  • Key Difference : Incorporates a piperazine group via Buchwald-Hartwig coupling.

Modifications to the Tetrahydroquinoline Core

Compound E: 1-(1-Naphthalenesulfonyl)-4-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline (3da)

  • Key Difference : Features a bulkier naphthalene sulfonyl group.
  • Impact : Increased steric hindrance may reduce metabolic stability but enhance selectivity for hydrophobic binding pockets .

Compound F: Optically active alcohols with tetrahydroquinoline moieties (e.g., (S)-(+)- and (R)-(-)-enantiomers)

  • Key Difference : Hydroxyl substituents instead of sulfonamide groups.
  • Impact : Alters hydrogen-bonding and solubility profiles, with enantiomers showing distinct biological activities due to chiral recognition .

Table 1: Structural and Physicochemical Comparisons

Compound Thiazole Type Sulfonyl Group Molecular Weight (g/mol) Key Property/Activity Reference
Target Compound Naphthothiazole Tetrahydroquinoline ~481.56 High lipophilicity
Compound A Benzothiazole Tetrahydroquinoline ~449.52 Reduced π-π stacking
Compound B Naphthothiazole Morpholine ~473.54 Enhanced solubility
Compound C None Methyl ~317.43 High diastereomeric purity
Compound D None Piperazine-linked ~450–500 (estimated) RORγt modulation potential

Discussion

  • Thiazole Modifications : The naphthothiazole in the target compound likely enhances binding to aromatic-rich targets (e.g., kinase ATP pockets) compared to benzothiazole analogs .
  • Sulfonyl Group Impact: Tetrahydroquinoline sulfonyl groups confer rigidity and moderate lipophilicity, whereas morpholine or piperazine sulfonyls improve solubility but may reduce membrane permeability .
  • Stereochemical Considerations : Diastereomeric ratios (e.g., cis/trans = 3.3:1 in Compound E) influence purification challenges and bioactivity, underscoring the need for stereocontrolled synthesis .

Biological Activity

N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a complex organic compound with potential biological activities. Its structure combines a naphthothiazole core with a sulfonyl-benzamide moiety, which is known for various biological effects. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure

The compound features a unique structure that includes:

  • Naphthothiazole Core : Known for its diverse biological activities.
  • Benzamide Moiety : Often associated with inhibitory effects on various biological targets.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. It modulates their activity, potentially leading to various biological effects including:

  • Kinase Inhibition : The compound may exhibit inhibitory activity against kinases such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are critical in cancer pathways .
  • Antimicrobial Properties : The compound has been investigated for its effectiveness against various bacterial strains.

Anticancer Activity

Research indicates that the compound may possess significant anticancer properties. For instance:

  • Inhibition of Kinases : Compounds structurally similar to the target compound have shown potent inhibitory activity against EGFR and PDGFR (platelet-derived growth factor receptor), with some analogues achieving up to 92% inhibition at specific concentrations .
CompoundTargetInhibition (%)
11EGFR91
13EGFR92
20PDGFRa77

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Effectiveness Against Bacteria : Preliminary studies suggest that derivatives of naphthothiazole exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.008 - 0.063
MRSA31.6

Antioxidant Activity

Some studies have indicated potential antioxidant activities associated with the compound structure, which may contribute to its overall therapeutic profile.

Study on Kinase Inhibition

A study focused on similar benzamide derivatives demonstrated significant inhibition of various kinases. For example, compounds with specific substituents showed selective inhibition against HER-4 and VEGFR-2, indicating that modifications in the chemical structure can enhance biological activity .

Antimicrobial Efficacy Research

Another research effort highlighted the antimicrobial efficacy of naphthothiazole derivatives against multiple bacterial strains. The most promising compounds showed low minimum inhibitory concentrations (MICs), suggesting their potential as new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthetic routes for this compound, and how can purity be ensured?

  • Methodology : The compound is synthesized via multi-step organic reactions. Key steps include:

  • Amide coupling : Reacting the naphthothiazole core with a sulfonated tetrahydroquinoline-benzamide intermediate under Schotten-Baumann conditions (e.g., using EDCI/HOBt as coupling agents) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Analytical validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and structural integrity via 1^1H/13^13C NMR .

Q. How can the molecular structure and substituent effects be confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Resolve the (2E)-configuration of the naphthothiazole-ylidene moiety and sulfonyl group orientation .
  • Spectroscopic analysis :
  • IR : Identify characteristic amide C=O (~1680 cm1^{-1}) and sulfonyl S=O (~1350 cm1^{-1}) stretches .
  • NMR : 1^1H signals for the tetrahydroquinoline protons (δ 1.5–3.0 ppm) and naphthothiazole aromatic protons (δ 7.2–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) with <2 ppm error .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions, and how does this align with experimental data?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or CDK2) by aligning the sulfonyl group in the ATP-binding pocket .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
  • Validation : Compare predicted IC50_{50} values with in vitro kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay). Discrepancies >10-fold suggest oversights in protonation states or solvation effects .

Q. What strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. non-toxicity)?

  • Methodology :

  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., methyl on naphthothiazole or chloro on benzamide) and test against cancer cell lines (e.g., MCF-7, HeLa) .
  • Meta-analysis : Pool data from PubChem BioAssay (AID 1259367) and ChEMBL to identify outliers due to assay conditions (e.g., serum concentration or incubation time) .
  • Mechanistic studies : Use siRNA knockdown to verify if off-target effects (e.g., ROS generation) contribute to variability .

Q. How can enantiomeric purity be achieved, and what are the implications for pharmacological activity?

  • Methodology :

  • Chiral resolution : Use preparative HPLC with a Chiralpak IA column and isopropanol/hexane (70:30) to separate enantiomers .
  • Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra (e.g., 220–260 nm) with DFT-simulated spectra .
  • Pharmacological testing : Compare IC50_{50} values of enantiomers in cell-based assays. A >5-fold difference indicates chirality-dependent target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.